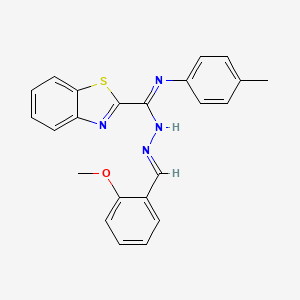![molecular formula C21H19FN2O2 B5569603 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)
2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluoroquinoline compounds involves multi-step chemical reactions, starting from specific precursors to achieve the desired chemical structure. The synthesis often includes the introduction of the fluoro group and the azetidinyl moiety to the quinoline base structure through nucleophilic aromatic substitution reactions and subsequent modification steps to add specific side chains or functional groups (Doll et al., 1999).
Molecular Structure Analysis
The molecular structure of fluoroquinoline derivatives, including those with azetidinyl groups, has been examined through various spectroscopic and crystallographic techniques. These studies reveal the spatial arrangement of atoms within the molecule and how substitutions at specific positions influence the overall molecular geometry and potential biological activity (Frigola et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving fluoroquinoline compounds can include substitutions, additions, and other transformations that modify the chemical structure and thus the chemical and biological properties. The reactivity of such compounds is influenced by the presence of the fluorine atom and the azetidinyl group, affecting their interaction with biological targets (Kuramoto et al., 2003).
Physical Properties Analysis
The physical properties of fluoroquinoline derivatives, such as solubility, melting point, and crystalline form, are critical for their formulation and biological activity. These properties are determined by the molecular structure and can be tailored through chemical synthesis to optimize the compound's pharmacological profile (Venepally et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key factors in the development of fluoroquinoline compounds as potential therapeutic agents. Studies on these compounds explore their binding affinity to biological receptors, their resistance to metabolic degradation, and their ability to induce desired biological effects (Chen et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The structure-activity relationship (SAR) studies of quinolone derivatives, including compounds similar to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline, have shown potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. The incorporation of azetidinyl and fluoroquinolone moieties in the molecular structure contributes significantly to their antibacterial efficacy. For instance, derivatives with modifications at the N-1, C-7, and C-8 positions demonstrate enhanced potency against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications for antibacterial activity (Kuramoto et al., 2003).
Molecular Fluorescent Probes
Quinoline derivatives, including those similar to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline, are explored for their fluorescence properties, making them potential candidates for molecular fluorescent probes. The structure-fluorescence property relationship of these compounds is of significant interest for bioimaging and diagnostic applications. They offer the potential to be attached to biomolecules, serving as fluorescent markers for various biological processes (Motyka et al., 2011).
Receptor Binding Studies
Compounds with structural similarities to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline have been investigated for their binding properties to specific receptors, showcasing their potential in neurological research and drug development. For instance, the exploration of azetidine and fluoroquinolone derivatives as ligands for the nicotinic acetylcholine receptor (nAChR) reveals their potential in understanding receptor-ligand interactions and developing therapeutic agents for neurological disorders (Doll et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-ethylphenoxy)azetidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-14-6-3-4-9-19(14)26-16-12-24(13-16)21(25)18-11-10-15-7-5-8-17(22)20(15)23-18/h3-11,16H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPEEBEEDKWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)
![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

